Dehydrocoupling: Monomer vs. Dimer Activity
Wilkinson's dimer, [Rh(μ-Cl)(PPh3)2]2, demonstrates the highest catalytic activity for the dehydrocoupling of di-n-hexylsilane among the tested rhodium(I) phosphine complexes [1]. In stark contrast, the monomeric Wilkinson's catalyst, RhCl(PPh3)3, is a precatalyst that must first dissociate a PPh3 ligand to form the active monomeric species, RhCl(PPh3)2, which is analogous to half of the dimer [2]. Furthermore, the study shows that a related dimer with a rigidly chelating diphosphine ligand, [Rh(μ-Cl)(dppe)]2, exhibits negligible activity for this reaction, even under optimized solubility conditions [1].
| Evidence Dimension | Catalytic Activity in Dehydrocoupling of di-n-hexylsilane |
|---|---|
| Target Compound Data | Active as a precatalyst; must dissociate a PPh3 ligand to form the active monomeric RhCl(PPh3)2 species. |
| Comparator Or Baseline | Wilkinson's dimer, [Rh(μ-Cl)(PPh3)2]2: 'highest activity' (relative scale). [Rh(μ-Cl)(dppe)]2: 'negligible activity'. |
| Quantified Difference | Not quantified numerically in the abstract; presented as a qualitative ranking. [Rh(μ-Cl)(PPh3)2]2 > RhCl(PPh3)3 >> [Rh(μ-Cl)(dppe)]2. |
| Conditions | Catalytic dehydrogenative coupling of di-n-hexylsilane to form Si-Si bonds. |
Why This Matters
This demonstrates that for dehydrocoupling, the dimeric form is the optimal entry point, and that ligand geometry is a critical factor. Using RhCl(PPh3)3 would require an induction period for ligand dissociation, and using a chelated analog would result in reaction failure.
- [1] Barrett, A. G. M.; Crimmin, M. R.; Hill, M. S.; Hitchcock, P. B.; Kociok-Köhn, G.; Procopiou, P. A. Structural Criteria for the Activity of Rhodium(I) Phosphine Complexes in the Catalytic Dehydrocoupling of Di-n-hexylsilane. Inorganica Chim. Acta 2006, 359 (9), 2966-2972. View Source
- [2] James, B. R. Homogeneous Hydrogenation; John Wiley & Sons: New York, 1973; pp 204-248. View Source
